3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-6-nitro-2H-chromen-2-one
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Overview
Description
3-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-8-methoxy-6-nitro-2H-chromen-2-one is a complex organic compound that features a piperazine ring, a chromenone core, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-8-methoxy-6-nitro-2H-chromen-2-one typically involves multiple steps, including the formation of the piperazine ring and the chromenone core. Common synthetic methods include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ugi reaction: A multicomponent reaction that can be used to introduce various functional groups into the molecule.
Ring opening of aziridines: This method involves the reaction of aziridines with N-nucleophiles to form piperazine derivatives.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-8-methoxy-6-nitro-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under nucleophilic substitution conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while substitution of the methoxy group could yield a variety of derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-8-methoxy-6-nitro-2H-chromen-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The piperazine ring and chromenone core are known to interact with various biological targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-N,N-dimethyl-4-pyrrolidin-1-ylbenzenesulfonamide
- 2,5-Dimethyl-1-(4-methylbenzyl)piperazine
Uniqueness
3-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-8-methoxy-6-nitro-2H-chromen-2-one is unique due to its combination of a piperazine ring, a chromenone core, and various functional groups. This combination of structural features gives it distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C23H23N3O6 |
---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one |
InChI |
InChI=1S/C23H23N3O6/c1-14-5-4-6-19(15(14)2)24-7-9-25(10-8-24)22(27)18-12-16-11-17(26(29)30)13-20(31-3)21(16)32-23(18)28/h4-6,11-13H,7-10H2,1-3H3 |
InChI Key |
KGJWXVQDGVJLCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC4=CC(=CC(=C4OC3=O)OC)[N+](=O)[O-])C |
Origin of Product |
United States |
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